molecular formula C8H10ClNO2S B3053208 1-Chloro-N-methyl-N-phenylmethanesulfonamide CAS No. 52009-27-5

1-Chloro-N-methyl-N-phenylmethanesulfonamide

Cat. No.: B3053208
CAS No.: 52009-27-5
M. Wt: 219.69 g/mol
InChI Key: OWVGFYZTGGWQDW-UHFFFAOYSA-N
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Description

1-Chloro-N-methyl-N-phenylmethanesulfonamide is an organosulfur compound with the molecular formula C8H10ClNO2S It is characterized by the presence of a sulfonamide group attached to a phenyl ring, with a chlorine atom and a methyl group bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-N-methyl-N-phenylmethanesulfonamide can be synthesized through the reaction of chloromesyl chloride (CAS#: 3518-65-8) with N-methylaniline (CAS#: 100-61-8). The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-N-methyl-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution Products: Derivatives with different substituents replacing the chlorine atom.

    Oxidation Products: Sulfone or sulfoxide derivatives.

    Reduction Products: Reduced forms of the sulfonamide group.

Scientific Research Applications

1-Chloro-N-methyl-N-phenylmethanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-N-methyl-N-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The chlorine atom and phenyl ring contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-N-methyl-N-phenylmethanesulfonamide is unique due to its specific combination of a chlorine atom, methyl group, and phenyl ring attached to the sulfonamide group. This structure imparts distinct chemical properties, making it valuable for targeted applications in various fields.

Biological Activity

1-Chloro-N-methyl-N-phenylmethanesulfonamide is a sulfonamide compound recognized for its biological activity, particularly its antibacterial properties. This compound, with the molecular formula C12H12ClNO2S\text{C}_{12}\text{H}_{12}\text{ClN}\text{O}_2\text{S}, features a chloro group, a methyl group, and a phenyl group attached to a methanesulfonamide backbone. Its structural characteristics contribute to its reactivity and potential therapeutic applications.

Antibacterial Properties

Sulfonamides, including this compound, primarily exhibit antibacterial activity through the inhibition of bacterial folic acid synthesis. This mechanism is crucial because folic acid is essential for bacterial growth and reproduction. The compound's structure allows it to mimic para-aminobenzoic acid (PABA), which is a substrate for the enzyme dihydropteroate synthase, leading to competitive inhibition and ultimately hindering bacterial proliferation.

Other Biological Activities

Research indicates that this compound may also demonstrate activity against various pathogens beyond typical bacteria. Its potential effects on human diseases are under exploration, suggesting that it could be beneficial in treating infections resistant to conventional antibiotics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. A comparative analysis with similar compounds reveals unique aspects:

Compound NameStructure FeaturesUnique Aspects
N-Methyl-N-phenylmethanesulfonamideLacks chlorine atomMore hydrophilic due to absence of chlorine
4-Chloro-N-methylbenzenesulfonamideChlorine on phenyl ringDifferent substitution pattern on the aromatic ring
N,N-Dimethyl-N-phenylmethanesulfonamideTwo methyl groups instead of oneIncreased steric hindrance affecting reactivity
N-(4-Fluorophenyl)methanesulfonamideContains fluorine instead of chlorinePotentially different biological activity due to electronegativity

This table illustrates how variations in chemical structure can lead to differences in reactivity and biological activity, highlighting the importance of SAR in drug design.

Inhibition Studies

A study examining various sulfonamide derivatives found that modifications in substituents significantly impacted their inhibitory effects on bacterial growth. For instance, compounds with electron-withdrawing groups exhibited enhanced antibacterial potency compared to those with electron-donating groups .

Clinical Implications

In clinical settings, sulfonamides have been utilized effectively against infections like urinary tract infections and certain types of pneumonia. The introduction of this compound into therapeutic regimens could provide an alternative treatment option, especially in cases where traditional antibiotics fail due to resistance .

Mechanistic Insights

Research has also focused on the mechanistic pathways through which this compound exerts its biological effects. For example, studies utilizing cell-based assays have demonstrated that this compound can induce apoptosis in specific cancer cell lines, suggesting potential applications in oncology.

Properties

IUPAC Name

1-chloro-N-methyl-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-10(13(11,12)7-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVGFYZTGGWQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199979
Record name Methanesulfonamide, 1-chloro-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52009-27-5
Record name Methanesulfonamide, 1-chloro-N-methyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052009275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, 1-chloro-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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